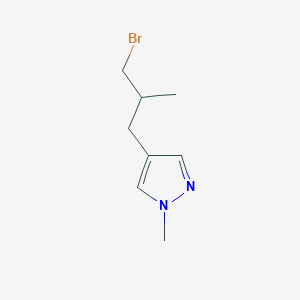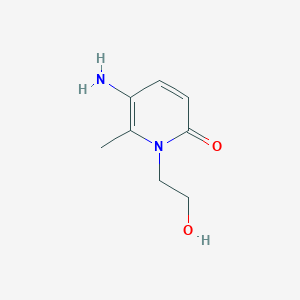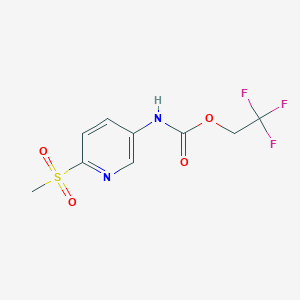
2,2,2-trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoroethyl group, a methanesulfonyl group, and a pyridinyl carbamate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with methanesulfonyl chloride to form 2,2,2-trifluoroethyl methanesulfonate. This intermediate is then reacted with 6-methanesulfonylpyridin-3-amine in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The pyridinyl ring can undergo oxidation or reduction reactions, leading to different derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoroethyl derivatives, while oxidation and reduction can modify the pyridinyl ring to produce different functionalized compounds.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, while the methanesulfonyl group can modulate its reactivity and stability. The pyridinyl carbamate moiety can interact with active sites or binding pockets, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl methanesulfonate: A related compound with similar functional groups but lacking the pyridinyl carbamate moiety.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another similar compound used as a trifluoroethylating agent.
Uniqueness
2,2,2-Trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate is unique due to its combination of trifluoroethyl, methanesulfonyl, and pyridinyl carbamate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1251924-34-1 |
|---|---|
Molecular Formula |
C9H9F3N2O4S |
Molecular Weight |
298.24 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-(6-methylsulfonylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C9H9F3N2O4S/c1-19(16,17)7-3-2-6(4-13-7)14-8(15)18-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15) |
InChI Key |
CTMKOVIEDZCQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)NC(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13198515.png)
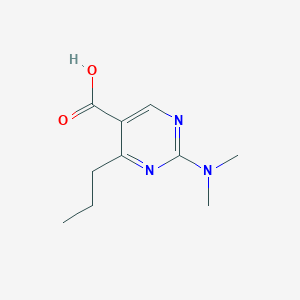

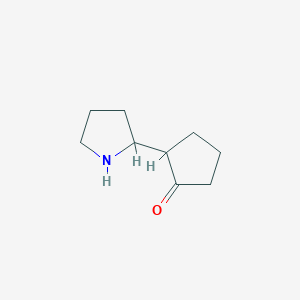
![[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol](/img/structure/B13198539.png)
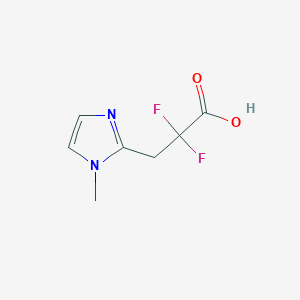
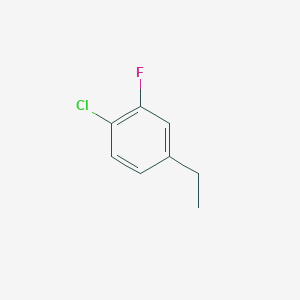

![9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13198571.png)
